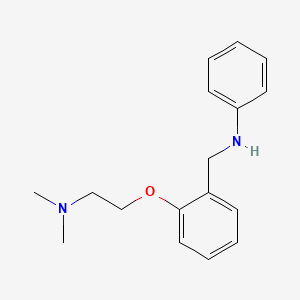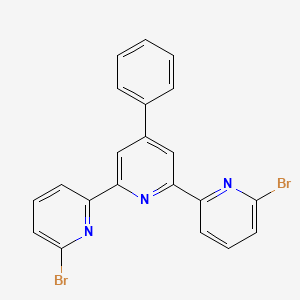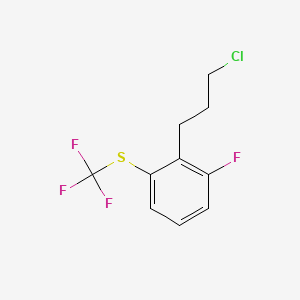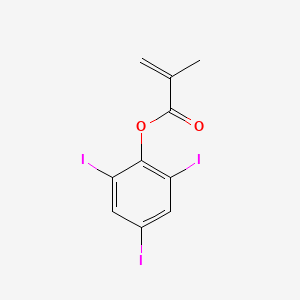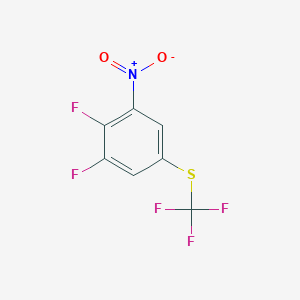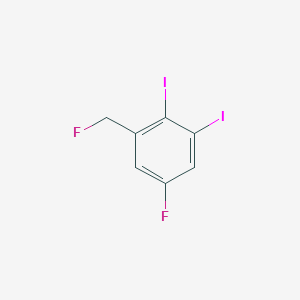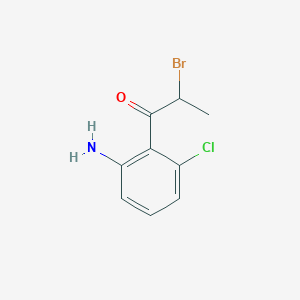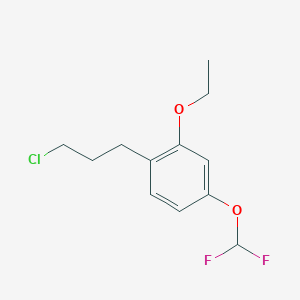
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethoxybenzene core
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of the chloropropyl, difluoromethoxy, and ethoxy groups. One common synthetic route involves the reaction of 1-chloro-3-propylbenzene with difluoromethoxy and ethoxy reagents under specific conditions to achieve the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophiles, while the difluoromethoxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which alters its chemical properties.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene: Another similar compound with a fluorine atom in a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement on the benzene ring.
Eigenschaften
Molekularformel |
C12H15ClF2O2 |
|---|---|
Molekulargewicht |
264.69 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15ClF2O2/c1-2-16-11-8-10(17-12(14)15)6-5-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
InChI-Schlüssel |
SWBNNWZIMQKBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)OC(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


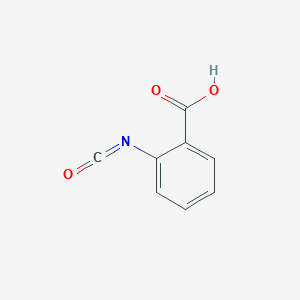

![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)



